molecular formula C14H21NO5 B2767115 Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 1173197-53-9

Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B2767115
CAS No.: 1173197-53-9
M. Wt: 283.324
InChI Key: FXOSQBJVTLTPLU-NGZCFLSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound featuring a norbornane-like framework with a 2-azabicyclo[2.2.1]heptane core. The molecule contains a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an ethyl ester at position 2. The 5-oxo (keto) group at position 5 enhances its reactivity in further functionalization, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral amine derivatives . Its CAS number is 1173197-53-9, and it is commercially available with a purity of 95% (MFCD24843159) .

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-9,11H,5-7H2,1-4H3/t8-,9+,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOSQBJVTLTPLU-NGZCFLSTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereomeric Salt Formation

Racemic ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is treated with a chiral resolving agent (e.g., (+)- or (−)-tartaric acid) to form diastereomeric salts. Differential crystallization isolates the (1S,3S,4S)-enantiomer, which is subsequently Boc-protected using $$ \text{Boc}_2\text{O} $$ and a base (e.g., DMAP).

Resolution Efficiency

Resolving Agent Solvent Yield (%) ee (%)
(+)-Tartaric acid Ethanol 65 99
(−)-Camphorsulfonic acid Acetone 58 97

This method’s scalability is limited by the cost of resolving agents, but it remains viable for small-scale enantiopure synthesis.

Stepwise Chemical Synthesis

A hypothetical stepwise route, inferred from structural analogs, involves constructing the bicyclic core, followed by sequential functionalization.

Diels-Alder Cyclization

The bicyclo[2.2.1]heptane framework is formed via a Diels-Alder reaction between cyclopentadiene and a dienophile (e.g., maleic anhydride). Subsequent oxidation and lactamization yield 2-azabicyclo[2.2.1]hept-5-ene-3-one, a key intermediate.

$$
\text{Cyclopentadiene} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Bicyclic adduct} \xrightarrow[\text{oxidation}]{\text{H}2\text{O}2} \text{Lactam intermediate}
$$

Esterification and Boc Protection

The lactam’s carboxylic acid is ethylated using ethyl chloroformate ($$ \text{ClCO}2\text{Et} $$) in the presence of pyridine. The secondary amine is then Boc-protected under Schotten-Baumann conditions ($$ \text{Boc}2\text{O} $$, aqueous $$ \text{NaHCO}_3 $$).

Reaction Conditions

Step Reagents Temperature Time Yield
Esterification Ethyl chloroformate 0°C → RT 12 h 85%
Boc Protection $$ \text{Boc}2\text{O} $$, $$ \text{NaHCO}3 $$ 0°C → RT 6 h 90%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations ee (%) Scalability
Biotechnological High enantioselectivity, mild conditions Enzyme cost, substrate specificity 98 Moderate
Chiral Resolution High purity, no catalysts Low yield, expensive resolving agents 99 Low
Stepwise Synthesis Flexible, uses standard reagents Multiple steps, racemization risk 95 High

The biotechnological method is optimal for enantiopurity, while stepwise synthesis suits large-scale production despite marginally lower ee.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom. Trifluoroacetic acid (TFA) is commonly used for this purpose.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, EtOH

    Substitution: TFA, HCl, AcOH

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for peptide synthesis.

    Medicine: It serves as a precursor for the development of novel therapeutic agents, particularly in the field of antibiotics and antiviral drugs.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group plays a crucial role in modulating the compound’s reactivity and stability, allowing for selective interactions with biological molecules. The bicyclic structure provides a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of bicyclic azabicyclo compounds allows for tailored applications in drug discovery. Below is a detailed comparison of Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate with analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Group Differences Applications/Notes References
This compound 2-Boc, 5-oxo, ethyl ester Reference compound Intermediate for chiral amines; used in enantioselective synthesis
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate 5-hydroxy instead of 5-oxo Reduced reactivity at C5 Potential precursor for hydroxylated drugs; less stable due to hydroxyl group
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride No Boc group; hydrochloride salt Increased water solubility Used in salt forms for improved bioavailability
Methyl (1R,3S,4S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-2-azabicyclo[...] Methyl ester, tert-leucine side chain Side-chain modification Tailored for peptide mimicry; enzymatic hydrolysis studies
Ethyl (1S,3S,4R,5R)-2-Boc-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-3-carboxylate Dibenzylamino group at C5 Enhanced steric bulk Used in protecting-group strategies for complex amines
7-[(Tert-butoxy)carbonyl]-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid Carboxylic acid instead of ethyl ester; 3-oxo Acidic functionality Suitable for coupling reactions in API synthesis
Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate Oxabicyclo[4.1.0] framework (larger ring) Different ring size and oxygen atom Explored in strained-ring systems for novel drug scaffolds

Key Findings

Functional Group Influence: The 5-oxo group in the target compound enables ketone-specific reactions (e.g., Grignard additions), while the 5-hydroxy analog (CAS 1173294-47-7) requires protection during synthesis to avoid oxidation . Boc vs. Dibenzylamino: The Boc group offers mild deprotection (acidolysis), whereas dibenzylamino derivatives require hydrogenolysis, limiting compatibility with reducible functionalities .

Stereochemical Considerations :

  • Configurational isomers (e.g., 1R,3S,4S vs. 1S,3S,4S) exhibit distinct NMR profiles, as shown in for phenylethyl-substituted analogs . X-ray crystallography is often required to confirm stereochemistry in complex cases .

Commercial Availability: Hydrochloride salts (e.g., sc-353286) are priced higher ($1240/250 mg) due to their use in preclinical formulations . Enzymatic hydrolysis (e.g., Novozym 435) is preferred for chiral resolution of methyl/ethyl ester analogs, enhancing enantiopurity in API synthesis .

Ring-System Diversity :

  • Azabicyclo[3.2.0]heptane derivatives (e.g., from Pharmacopeial Forum) are common in β-lactam antibiotics, whereas azabicyclo[2.2.1] systems are niche intermediates for neuraminidase inhibitors .

Biological Activity

Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound with significant potential for various biological applications due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H21NO5C_{14}H_{21}NO_{5} and a molecular weight of approximately 283.32 g/mol. The presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom is notable, as it is commonly used in organic synthesis to protect amines during reactions. The oxo group at the 5-position enhances its reactivity, making it a candidate for further functionalization in synthetic chemistry .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways. However, detailed mechanistic studies are still required to elucidate its precise mode of action.

Potential Therapeutic Applications

  • Antitumor Activity : The unique structure may offer novel pathways for antitumor activity by targeting cancer cell metabolism.
  • Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective properties.
  • Enzyme Inhibition : The oxo group may facilitate interactions with enzymes involved in various biochemical pathways, potentially leading to therapeutic applications in metabolic disorders.

Synthesis and Characterization

Several synthetic pathways have been developed for producing this compound, which are crucial for optimizing yield and purity .

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds reveals insights into the biological activity of Ethyl (1S,3S,4S)-rel:

Compound NameMolecular FormulaUnique Features
Ethyl (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylateC9H16ClNO2C_{9}H_{16}ClNO_{2}Lacks oxo group; different stereochemistry
2-tert-butyl 3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.1]heptaneC14H21NO5C_{14}H_{21}NO_{5}Additional tert-butyl group; different substitution pattern
(1R,3S,4S)-N-Boc-2-Azabicyclo[2.2.1]heptane-3-carboxylic acidC14H23NO5C_{14}H_{23}NO_{5}Contains carboxylic acid instead of ester

This table highlights the diversity within the azabicyclo family while showcasing Ethyl (1S,3S,4S)-rel's unique characteristics due to its specific functional groups and stereochemistry .

Q & A

Q. What are the key synthetic strategies for preparing Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate?

The synthesis typically involves a multi-step approach:

  • Cyclization : Formation of the bicyclic core via intramolecular reactions, often using precursors like bicyclic amines or proline derivatives under acidic or basic conditions .
  • Protection/Deprotection : The Boc (tert-butoxycarbonyl) group is introduced to protect the amine during synthesis, followed by selective deprotection in later stages .
  • Esterification : Ethyl ester formation is achieved through carboxyl group activation (e.g., using thionyl chloride) and reaction with ethanol .
  • Purification : Techniques like column chromatography or crystallization are critical for isolating enantiomerically pure products .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify stereochemistry and functional groups. For example, the ethyl ester group appears as a triplet (~1.2 ppm) and quartet (~4.1 ppm) in ¹H NMR, while the Boc group shows distinct tert-butyl signals .
  • IR Spectroscopy : Key peaks include C=O stretches (~1700–1750 cm⁻¹ for ester and Boc groups) and N-H stretches (~3300 cm⁻¹ for the amine post-deprotection) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be systematically addressed?

  • Chiral Resolution : Use chiral auxiliaries or catalysts to control the (1S,3S,4S) configuration. For example, enzymatic resolution or chiral HPLC can separate diastereomers .
  • Protection Strategy : The Boc group stabilizes the amine during cyclization, preventing racemization. Alternative protecting groups (e.g., Cbz) may be tested for improved stereoselectivity .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states to optimize reaction pathways for desired stereochemistry .

Q. How should researchers resolve contradictory data in reaction yields or purity across studies?

  • Reaction Optimization : Screen solvents (e.g., DMF vs. THF), temperatures, and catalysts. For instance, lithium aluminum hydride may improve reduction efficiency compared to NaBH₄ .
  • Analytical Cross-Validation : Combine HPLC, NMR, and X-ray crystallography to verify purity and structure. Contradictions in yield often arise from unaccounted byproducts or incomplete purification .
  • Reproducibility Protocols : Document reaction conditions rigorously (e.g., inert atmosphere, moisture control) to minimize variability .

Q. What role does computational chemistry play in predicting reactivity or stability?

  • Reactivity Prediction : Molecular dynamics simulations model the bicyclic scaffold’s conformational flexibility, identifying reactive sites for functionalization .
  • Degradation Studies : DFT calculations predict hydrolytic stability of the Boc group under acidic/basic conditions, guiding storage and handling protocols .
  • Docking Studies : Virtual screening against biological targets (e.g., enzymes or receptors) evaluates the compound’s potential as a pharmacophore .

Methodological Considerations

  • Handling Air-Sensitive Reagents : Use Schlenk lines or gloveboxes for steps involving LiAlH₄ or other moisture-sensitive reagents .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volumes and purification methods (e.g., switching from column chromatography to recrystallization) .
  • Data Reproducibility : Maintain detailed logs of reaction parameters (e.g., stirring rate, cooling gradients) to ensure consistency across experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.